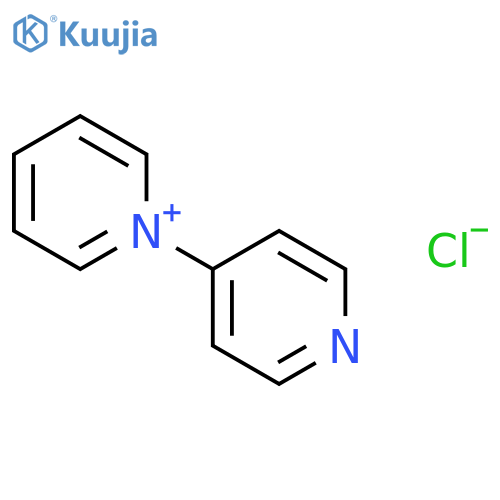

Cas no 22752-98-3 (1,4'-Bipyridinium,chloride (1:1))

22752-98-3 structure

商品名:1,4'-Bipyridinium,chloride (1:1)

1,4'-Bipyridinium,chloride (1:1) 化学的及び物理的性質

名前と識別子

-

- 1,4'-Bipyridinium,chloride (1:1)

- 4-pyridin-1-ium-1-ylpyridine,chloride

- 4-pyridylpyridinium chloride

- EINECS 245-197-6

- pyridin-4-ylpyridinium chloride

- pyridylpyridinium chloride

- NS00085331

- AI3-61629

- SCHEMBL1882973

- [1,4'-Bipyridin]-1-ium chloride

- 4-PYRIDYLPYRIDINIUMCHLORIDE

- 4-pyridin-1-ium-1-ylpyridine;chloride

- GEIZYPUHEGXPEQ-UHFFFAOYSA-M

- AKOS016373555

- 1,4'-Bipyridinium, chloride

- DTXSID30945435

- 22752-98-3

- 1-(Pyridin-4-yl)pyridin-1-ium chloride

- SB54025

-

- インチ: InChI=1S/C10H9N2.ClH/c1-2-8-12(9-3-1)10-4-6-11-7-5-10;/h1-9H;1H/q+1;/p-1

- InChIKey: GEIZYPUHEGXPEQ-UHFFFAOYSA-M

- ほほえんだ: [Cl-].C1=CC=[N+](C2=CC=NC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 192.04500

- どういたいしつりょう: 192.045

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 16.8A^2

じっけんとくせい

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- PSA: 27.03000

- LogP: -1.43330

1,4'-Bipyridinium,chloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029184651-10g |

[1,4'-Bipyridin]-1-ium chloride |

22752-98-3 | 97% | 10g |

$400.00 | 2023-09-02 |

1,4'-Bipyridinium,chloride (1:1) 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

22752-98-3 (1,4'-Bipyridinium,chloride (1:1)) 関連製品

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量